molecular formula C20H26ClN5O4S B14009273 1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid CAS No. 50508-20-8

1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid

Cat. No.: B14009273
CAS No.: 50508-20-8
M. Wt: 468.0 g/mol
InChI Key: CGFQDDJPHXAGNZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring, a phenylmethoxy group, and a chloro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the phenylmethoxy group: This step involves the reaction of the intermediate with phenylmethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-phenylmethoxyphenyl)ethanone
  • 3-(3-Chloro-4-phenylmethoxyphenyl)propanoic acid

Uniqueness

1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid stands out due to its unique combination of functional groups and its potential for diverse applications. Its triazine ring structure and specific substituents confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

50508-20-8

Molecular Formula

C20H26ClN5O4S

Molecular Weight

468.0 g/mol

IUPAC Name

1-(3-chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid

InChI

InChI=1S/C18H20ClN5O.C2H6O3S/c1-18(2)23-16(20)22-17(21)24(18)13-8-9-15(14(19)10-13)25-11-12-6-4-3-5-7-12;1-2-6(3,4)5/h3-10H,11H2,1-2H3,(H4,20,21,22,23);2H2,1H3,(H,3,4,5)

InChI Key

CGFQDDJPHXAGNZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl)N)N)C

Origin of Product

United States

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